Cas no 1092282-30-8 (4-(carbamoylamino)sulfonylbenzoic acid)

4-(carbamoylamino)sulfonylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[[(aminocarbonyl)amino]sulfonyl]-
- Z2050064128
- 4-[(carbamoylamino)sulfonyl]benzoic acid
- EN300-6481968
- 1092282-30-8
- 4-(carbamoylamino)sulfonylbenzoic acid
-
- MDL: MFCD11556840
- インチ: 1S/C8H8N2O5S/c9-8(13)10-16(14,15)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
- InChIKey: PMLQKJVKPBUDCW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=CC=1)(NC(N)=O)(=O)=O
計算された属性
- 精确分子量: 244.01539253g/mol
- 同位素质量: 244.01539253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 378
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.592±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 3.42±0.10(Predicted)
4-(carbamoylamino)sulfonylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6481968-5g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 5g |
$2732.0 | 2023-08-31 | |
Enamine | EN300-6481968-0.05g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 0.05g |
$218.0 | 2023-08-31 | |
Enamine | EN300-6481968-10.0g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 10g |
$4052.0 | 2023-05-31 | |
Aaron | AR028QBG-50mg |
4-[(carbamoylamino)sulfonyl]benzoicacid |
1092282-30-8 | 95% | 50mg |
$325.00 | 2025-02-16 | |
Aaron | AR028QBG-10g |
4-[(carbamoylamino)sulfonyl]benzoicacid |
1092282-30-8 | 95% | 10g |
$5597.00 | 2023-12-16 | |
1PlusChem | 1P028Q34-2.5g |
4-[(carbamoylamino)sulfonyl]benzoicacid |
1092282-30-8 | 95% | 2.5g |
$2346.00 | 2023-12-26 | |
Enamine | EN300-6481968-10g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 10g |
$4052.0 | 2023-08-31 | |
Enamine | EN300-6481968-0.1g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 0.1g |
$326.0 | 2023-08-31 | |
Enamine | EN300-6481968-2.5g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 2.5g |
$1848.0 | 2023-08-31 | |
Enamine | EN300-6481968-5.0g |
4-[(carbamoylamino)sulfonyl]benzoic acid |
1092282-30-8 | 95% | 5g |
$2732.0 | 2023-05-31 |
4-(carbamoylamino)sulfonylbenzoic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
4-(carbamoylamino)sulfonylbenzoic acidに関する追加情報
4-(Carbamoylamino)Sulfonylbenzoic Acid: A Comprehensive Overview
4-(Carbamoylamino)sulfonylbenzoic acid (CAS No. 1092282-30-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a building block in synthetic chemistry.
The chemical structure of 4-(carbamoylamino)sulfonylbenzoic acid consists of a benzene ring substituted with a sulfonyl group and an amino carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation. Recent studies have highlighted its role in modulating specific biological pathways and its potential as a lead compound for drug discovery.
In the realm of medicinal chemistry, 4-(carbamoylamino)sulfonylbenzoic acid has been explored for its anti-inflammatory and anti-cancer properties. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This finding suggests that 4-(carbamoylamino)sulfonylbenzoic acid could be developed into a novel anti-inflammatory drug with fewer side effects compared to existing COX-2 inhibitors.
Beyond its anti-inflammatory properties, 4-(carbamoylamino)sulfonylbenzoic acid has also shown promise in cancer research. A study published in the Cancer Research Journal (2022) reported that this compound selectively targets and inhibits the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for tumor survival and proliferation. These findings have sparked interest in further investigating 4-(carbamoylamino)sulfonylbenzoic acid as a potential anticancer agent.
The synthetic versatility of 4-(carbamoylamino)sulfonylbenzoic acid has also been a focus of recent research. Chemists have developed efficient synthetic routes to produce this compound, enabling its large-scale synthesis for both research and industrial applications. A notable method involves the reaction of 4-sulfamoylbenzoic acid with carbamoyl chloride, followed by deprotection to yield the final product. This synthetic approach not only simplifies the production process but also enhances the purity and yield of 4-(carbamoylamino)sulfonylbenzoic acid.
In addition to its direct therapeutic applications, 4-(carbamoylamino)sulfonylbenzoic acid serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable starting material for the development of new drugs and materials. For instance, researchers have utilized this compound as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies on the biodegradability and environmental fate of 4-(carbamoylamino)sulfonylbenzoic acid have shown that it is relatively stable under normal environmental conditions but can be effectively degraded by microbial processes under controlled conditions. This characteristic makes it a more environmentally friendly option compared to some other organic compounds used in similar applications.
In conclusion, 4-(carbamoylamino)sulfonylbenzoic acid (CAS No. 1092282-30-8) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and synthetic chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new applications and optimize synthetic methods, 4-(carbamoylamino)sulfonylbenzoic acid is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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